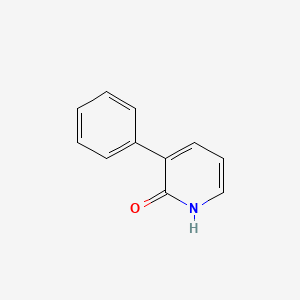
3-Phenylpyridin-2-ol
説明
3-Phenylpyridin-2-ol is a chemical compound with the CAS Number: 24228-13-5 . It has a molecular weight of 171.2 and its IUPAC name is 3-phenyl-2-pyridinol . It is stored in a dry room at room temperature .
Synthesis Analysis
The synthesis of 3-Phenylpyridin-2-ol involves a reaction with tris [2-phenylpyridinato-C 2 ,N]iridium (III) and potassium acetate in acetonitrile at 20℃ for 6 hours . The reaction occurs under blue light LED irradiation in an inert atmosphere .Molecular Structure Analysis
The molecular structure of 3-Phenylpyridin-2-ol is represented by the linear formula C11H9NO . The InChI code for this compound is 1S/C11H9NO/c13-11-10 (7-4-8-12-11)9-5-2-1-3-6-9/h1-8H, (H,12,13) .Chemical Reactions Analysis
Pyridin-2-ol, a component of 3-Phenylpyridin-2-ol, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
3-Phenylpyridin-2-ol is a solid substance . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 1.94 .科学的研究の応用
Medicine
3-Phenylpyridin-2-ol: has potential applications in the medical field, particularly in drug discovery. Its structure can be utilized to synthesize various biologically active compounds. For instance, derivatives of pyrrolidine, a related nitrogen heterocycle, have been widely used in medicinal chemistry to develop treatments for human diseases .
Agriculture
In agriculture, 3-Phenylpyridin-2-ol derivatives have been explored for their herbicidal activities. Research indicates that certain phenylamino derivatives exhibit robust herbicidal activities and crop safety, suggesting that 3-Phenylpyridin-2-ol could be a precursor in developing new herbicides .
Material Science
The compound’s properties are significant in material science, where it can contribute to the development of new materials. For example, its solid physical form and stability at room temperature make it suitable for creating advanced materials with specific characteristics .
Environmental Science
3-Phenylpyridin-2-ol: may have environmental applications, particularly in the synthesis of nanomaterials for environmental improvement. Nanotechnology can leverage such compounds to create materials with unique properties that can aid in pollution reduction and environmental remediation .
Food Industry
In the food industry, the interaction of polyphenols with proteins, which can be mediated by compounds like 3-Phenylpyridin-2-ol , affects the texture, flavor, and bioaccessibility of food. Understanding these interactions is crucial for food processing and enhancing nutritional value .
Pharmaceuticals
3-Phenylpyridin-2-ol: is relevant in pharmaceuticals, where it can be part of the synthesis of piperidine derivatives. These derivatives are present in numerous pharmaceuticals and play a significant role in the industry due to their structural diversity and biological activity .
Chemical Synthesis
This compound is also valuable in chemical synthesis, where it can be used to create various pyridine derivatives. These derivatives are essential in developing new chemical entities for different industrial applications .
Biotechnology
Lastly, 3-Phenylpyridin-2-ol could have applications in biotechnology, particularly in the development of enzymes for molecular biology. Its stability and reactivity might make it a suitable candidate for enzyme design and bioprocesses .
Safety and Hazards
The safety information for 3-Phenylpyridin-2-ol indicates that it has a GHS07 pictogram . The hazard statements include H302-H315-H319-H332-H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively . The precautionary statements include P280-P305+P351+P338-P310 , which correspond to wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and IF exposed or if you feel unwell: Immediately call a POISON CENTER or doctor/physician respectively .
作用機序
Mode of Action
It has been observed that pyridin-2-ol, a similar compound, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This suggests that 3-Phenylpyridin-2-ol might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrimidine biosynthesis, a pathway related to pyridin-2-ol, is conserved in all living organisms and is necessary to maintain cellular fundamental functions such as dna and rna biosynthesis
Pharmacokinetics
It is known that the compound is solid at room temperature and has a molecular weight of 1712 . These properties could potentially influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
A similar compound, ®-8i, has been shown to significantly suppress cell migration in vitro
Action Environment
It is known that gene-environment interactions can have a significant impact on the effectiveness of certain compounds . Therefore, it is possible that environmental factors could influence the action of 3-Phenylpyridin-2-ol.
特性
IUPAC Name |
3-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYJEBSUJDZJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376469 | |
| Record name | 2-HYDROXY-3-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyridin-2-ol | |
CAS RN |
24228-13-5 | |
| Record name | 2-HYDROXY-3-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



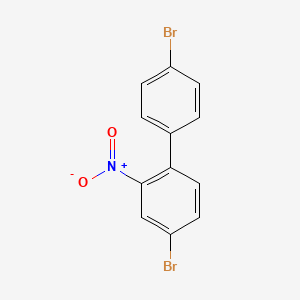
![7-methyl-1H-benzo[d]imidazole](/img/structure/B1586504.png)


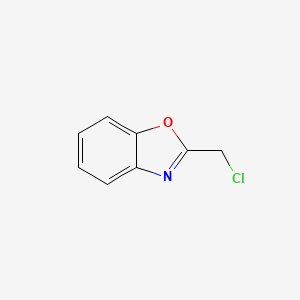
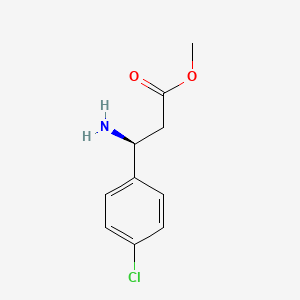

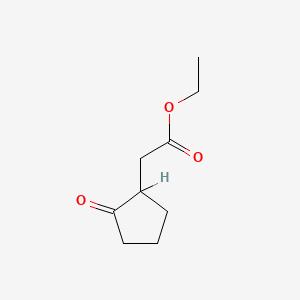
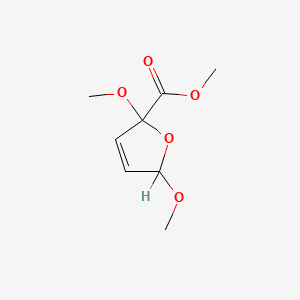
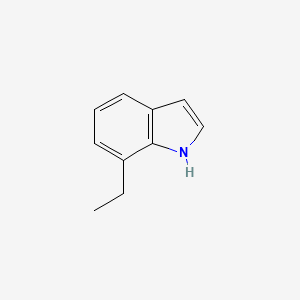
![1-[4-(1H-indol-3-yl)piperidino]ethan-1-one](/img/structure/B1586518.png)


